(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Description

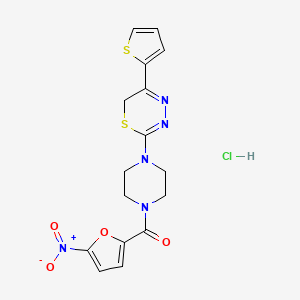

This compound is a synthetic small molecule characterized by a multifunctional heterocyclic framework:

- Core structure: A 5-nitrofuran-2-yl group linked to a piperazine ring, which is further connected to a 6H-1,3,4-thiadiazine moiety substituted with a thiophen-2-yl group.

- Physicochemical properties: The hydrochloride salt form suggests enhanced aqueous solubility, a critical factor for bioavailability in pharmacological applications.

For example:

- Nitrofurans: Antimicrobial agents (e.g., nitrofurantoin) rely on nitro group reduction to generate reactive intermediates that disrupt bacterial DNA .

- Thiadiazines: These heterocycles are associated with anticonvulsant, diuretic, or antitumor activities due to their ability to chelate metal ions or inhibit enzymes .

- Thiophene and piperazine: Common in antipsychotics (e.g., risperidone) and antifungals, these moieties enhance lipophilicity and receptor binding .

Properties

IUPAC Name |

(5-nitrofuran-2-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S2.ClH/c22-15(12-3-4-14(25-12)21(23)24)19-5-7-20(8-6-19)16-18-17-11(10-27-16)13-2-1-9-26-13;/h1-4,9H,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTKEBOAABYKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are type II bacterial topoisomerases such as DNA gyrase and topoisomerase IV . These enzymes are essential for the maintenance of DNA topology by introducing negative supercoils in DNA within transcription and replication processes.

Mode of Action

The compound exerts its action by inhibiting these enzymes, which results in the blocking of the transcription and the DNA replication. This inhibition leads to cell death.

Biochemical Pathways

The affected biochemical pathway is the DNA replication and transcription process. By inhibiting the type II bacterial topoisomerases, the compound disrupts the normal functioning of these processes, leading to cell death.

Result of Action

The result of the compound’s action is the death of bacterial cells. By inhibiting essential enzymes involved in DNA replication and transcription, the compound prevents the bacteria from carrying out these vital processes, leading to cell death.

Biological Activity

The compound (5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure–activity relationships (SAR).

Chemical Structure and Synthesis

The compound consists of a nitrofuran moiety linked to a piperazine ring substituted with a thiophene and a thiadiazine. The synthesis typically involves multi-step organic reactions, including nitration, cyclization, and amidation processes. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the nitrofuran and thiadiazole moieties. For instance:

- Antileishmanial Activity : Research indicates that derivatives of 5-nitrofuran linked to piperazine exhibit significant antileishmanial activity against Leishmania major. The most potent compound in this series had an IC50 value of 0.08 µM against promastigotes, showing high selectivity with a selectivity index (SI) of 78.5 .

- Antibacterial Activity : Compounds based on the nitrofuran structure have shown potent activity against Gram-positive bacteria, significantly outperforming traditional antibiotics like ampicillin. For example, derivatives bearing the thiadiazole core demonstrated substantial antibacterial effects against Staphylococcus aureus and Bacillus cereus .

The biological activity of the compound can be attributed to several mechanisms:

- Redox Cycling : The nitrofuran moiety undergoes redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA and proteins .

- Enzyme Inhibition : The thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's biological effects .

- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications on the piperazine and thiadiazole rings significantly influence biological activity:

Case Studies

- Leishmaniasis Treatment : A series of 5-nitrofuran derivatives were synthesized and evaluated for their antileishmanial properties. The most effective compound showed minimal cytotoxicity towards macrophages while being highly effective against Leishmania species .

- Tuberculosis Research : Compounds derived from 5-nitrofuran were tested for antitubercular activity, revealing several derivatives with comparable efficacy to established treatments like isoniazid .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the nitrofuran moiety. The compound has been evaluated for its effectiveness against various bacterial strains:

- Gram-positive Bacteria : The compound has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. In a comparative study, it showed efficacy greater than that of ampicillin, a commonly used antibiotic .

- Helicobacter pylori : It has also been tested against metronidazole-resistant strains of Helicobacter pylori, revealing promising results that suggest it could serve as an alternative treatment for infections caused by resistant strains .

Antituberculosis Activity

Compounds similar to (5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride have been explored for their antituberculosis properties. Notably:

- Synthesis of Derivatives : Researchers synthesized derivatives of nitrofuran and thiadiazole to evaluate their antimycobacterial activity. Some derivatives exhibited activity comparable to that of standard antituberculosis drugs .

- Mechanism of Action : The mechanism is believed to involve the generation of reactive intermediates that interfere with bacterial DNA and protein synthesis pathways. This interference is facilitated by the nitro group in the structure, which can be reduced by bacterial nitroreductase enzymes .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available precursors that contain the nitrofuran and thiadiazole moieties.

- Reaction Conditions : The reactions are often conducted under controlled conditions using polar aprotic solvents to enhance solubility and yield. For instance, dimethyl sulfoxide or acetonitrile may be used during nucleophilic substitutions .

- Characterization Techniques : Characterization of synthesized compounds is performed using various spectroscopic methods such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry to confirm structural integrity .

Case Study 1: Antimicrobial Evaluation

In a study published in 2022, a series of new derivatives based on the nitrofuran structure were synthesized and evaluated for their antimicrobial activity against a range of bacteria. The results indicated that many derivatives had significant antibacterial effects, particularly against Gram-positive strains .

Case Study 2: Antituberculosis Screening

Another investigation focused on the antituberculosis potential of nitrofuran derivatives revealed that certain compounds showed high efficacy against Mycobacterium tuberculosis. These findings suggest that modifications to the nitrofuran structure can lead to enhanced biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its secondary amine groups. For example, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives:

-

Acylation : Reaction with benzoyl chloride in ethanol under reflux forms 4-benzoylpiperazine derivatives, as observed in structurally analogous compounds .

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) produces methylated piperazine analogs.

Key Reaction Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Benzoyl chloride, Et₃N | Ethanol | Reflux (78°C) | 75–85% |

| Alkylation | Methyl iodide, K₂CO₃ | DMF | 60°C | 60–70% |

Electrophilic Aromatic Substitution

The nitrofuran and thiophene rings participate in electrophilic substitution:

-

Nitration : Further nitration of the thiophene ring occurs under mixed acid (HNO₃/H₂SO₄) at 0–5°C, introducing nitro groups at the 3-position.

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups on the nitrofuran ring.

Example :

Reduction of Nitro Groups

The nitro group on the furan ring is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl:

This reaction modifies electronic properties, enhancing solubility and bioactivity in derivatives .

Thiadiazine Ring Reactivity

The 1,3,4-thiadiazine ring undergoes ring-opening under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with HCl (6M) cleaves the thiadiazine ring to form thiol and carbonyl intermediates .

-

Oxidative Cyclization : Reacts with copper powder in HCl to form chlorinated thiadiazoles, a key step in synthesizing intermediates for antileishmanial agents .

Experimental Data :

| Reaction | Conditions | Product |

|---|---|---|

| Ring-opening (HCl) | 6M HCl, 80°C, 4h | Thiol-carbamate derivative |

| Oxidative cyclization (Cu) | Cu powder, HCl, 25°C, 2h | 2-Chloro-1,3,4-thiadiazole analog |

Methanone Group Reactivity

The central methanone group participates in condensation reactions:

-

Schiff Base Formation : Reacts with hydrazines (e.g., hydrazine hydrate) to form hydrazones, which exhibit enhanced antileishmanial activity (IC₅₀: 77.6 μM for hydrazone derivatives) .

Mechanism :

Salt Formation and Stability

The hydrochloride salt undergoes pH-dependent dissociation:

-

Protonation : Stable in acidic conditions (pH < 3) due to protonation of the piperazine nitrogen.

-

Deprotonation : At physiological pH (7.4), the free base form precipitates, affecting bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pharmacophores from distinct drug classes. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences:

Nitrofuran vs. Benzothiadiazine : Unlike nitrofurantoin, the thiadiazine-thiophene-piperazine core in the target compound may enable dual functionality (e.g., antimicrobial + enzyme inhibition), whereas benzothiadiazines like hydrochlorothiazide lack nitro groups and exhibit narrow diuretic effects .

Piperazine Linker : This moiety increases conformational flexibility, aiding in target engagement compared to rigid steroids (e.g., tibolone) .

Research Findings and Hypothetical Mechanisms

- Antimicrobial Potential: Nitrofuran derivatives disrupt bacterial DNA repair, but resistance mechanisms (e.g., nitroreductase inactivation) may limit efficacy. The thiadiazine-thiophene system could circumvent this by introducing alternative targets (e.g., membrane proteins) .

- Enzyme Inhibition : Thiadiazines inhibit carbonic anhydrase or kinases. The nitro group may further stabilize enzyme-inhibitor complexes via hydrogen bonding or charge transfer .

- Synergistic Effects : Hybrid structures (e.g., nitrofuran + thiadiazine) often exhibit enhanced activity spectra compared to parent molecules, as seen in dual-action antimalarials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.